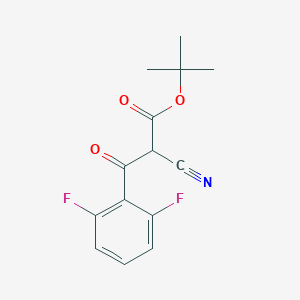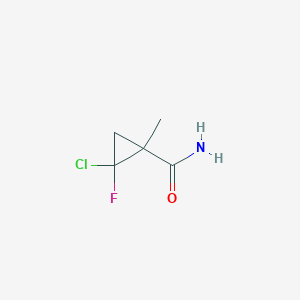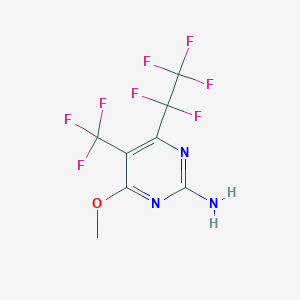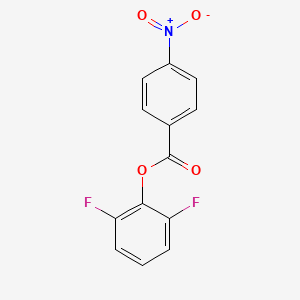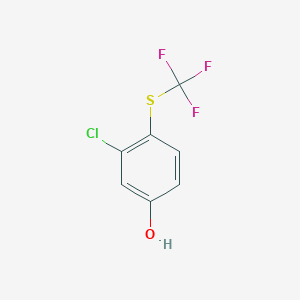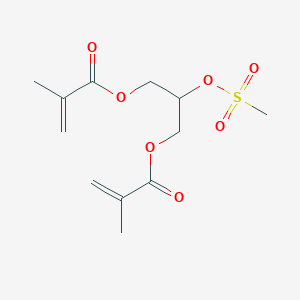
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate: is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of methacryloyl groups attached to a central methanesulfonate moiety
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate can be synthesized through a multi-step process involving the reaction of methacrylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired ester product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the final product in its pure form.
化学反应分析
Types of Reactions: 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate undergoes various chemical reactions, including:
Polymerization: The methacryloyl groups can participate in free radical polymerization, leading to the formation of cross-linked polymer networks.
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under thermal or UV conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the methanesulfonate group under mild conditions, often in the presence of a base.
Major Products Formed:
Substitution Reactions:
科学研究应用
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate has a wide range of scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of cross-linked polymers with enhanced mechanical properties.
Materials Science: Employed in the development of advanced materials such as hydrogels and nanocomposites.
Biomedical Applications: Investigated for use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
Organic Synthesis: Utilized as a building block in the synthesis of complex organic molecules and functional materials.
作用机制
The mechanism of action of 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate primarily involves the reactivity of its methacryloyl groups and methanesulfonate moiety. The methacryloyl groups can undergo free radical polymerization, leading to the formation of polymer networks. The methanesulfonate group can participate in substitution reactions, allowing for the introduction of various functional groups into the molecule. These reactions are facilitated by the presence of suitable initiators or nucleophiles, respectively.
相似化合物的比较
1,3-Bis(aminomethyl)cyclohexane: A compound with similar structural features but different functional groups, used as an epoxy resin curing agent.
1,3-Bis(1-isocyanato-1-methylethyl)benzene: Another compound with similar structural features, used in the synthesis of polyurethanes.
Uniqueness: 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate is unique due to its dual functionality, combining methacryloyl groups and a methanesulfonate moiety. This dual functionality allows it to participate in both polymerization and substitution reactions, making it a versatile compound for various applications in polymer chemistry, materials science, and biomedical research.
属性
IUPAC Name |
[3-(2-methylprop-2-enoyloxy)-2-methylsulfonyloxypropyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7S/c1-8(2)11(13)17-6-10(19-20(5,15)16)7-18-12(14)9(3)4/h10H,1,3,6-7H2,2,4-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXLOALNASRQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
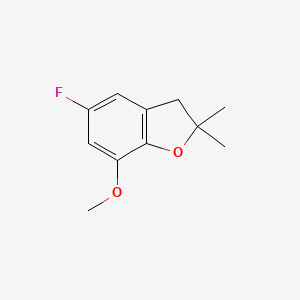
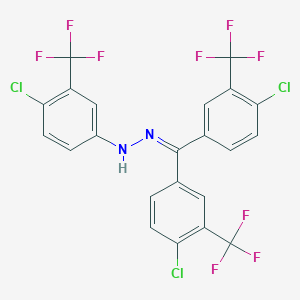
![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)
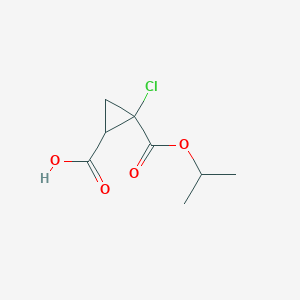
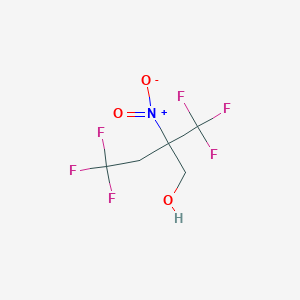
![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)
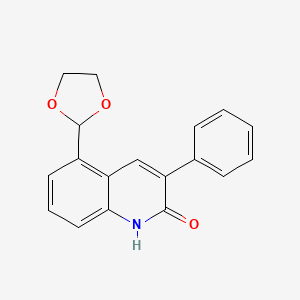
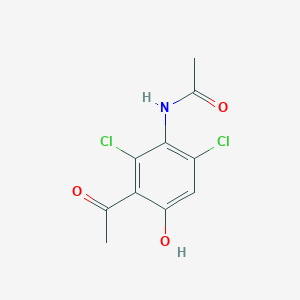
![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)
